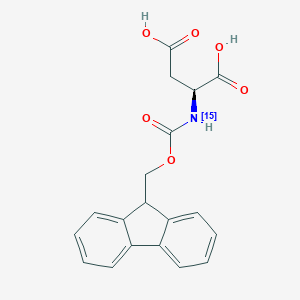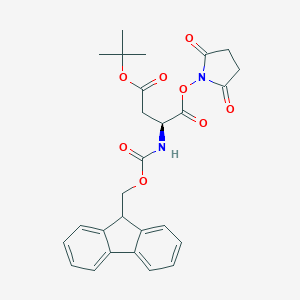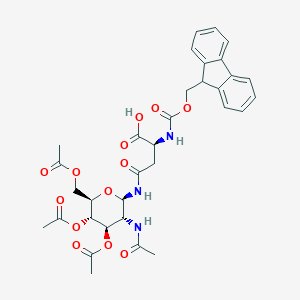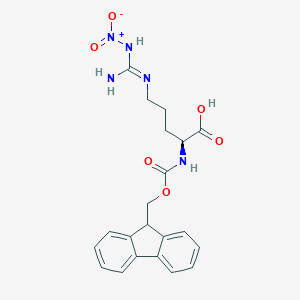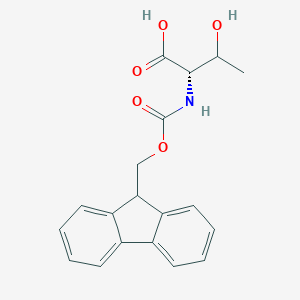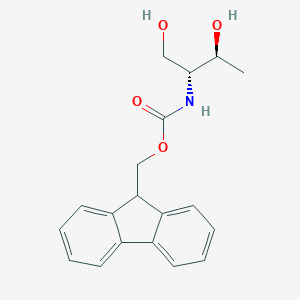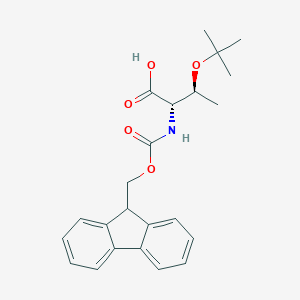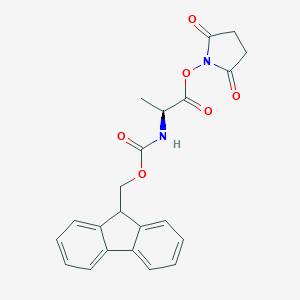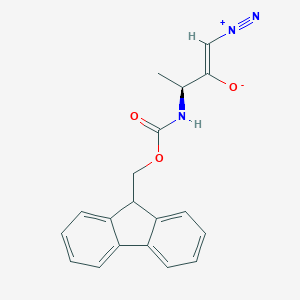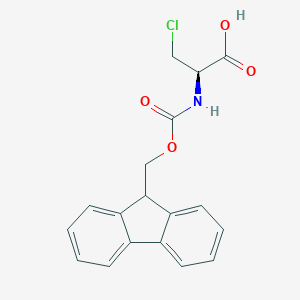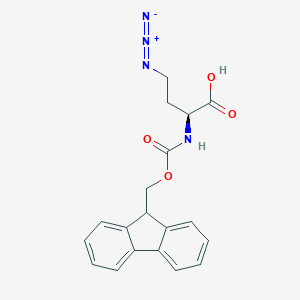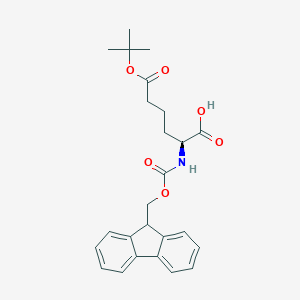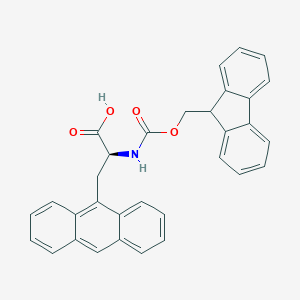
Fmoc-D-Thz-OH
説明
“Fmoc-D-Thz-OH” is a building block for the introduction of thioproline (Thz) during Fmoc SPPS . It has been employed as a masked cysteine residue to prevent self-ligation during native chemical ligation reactions (NCL) of peptide thioesters bearing an N-terminal Cys residue . A cysteine-glycine dipeptide was synthesized by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) .
Synthesis Analysis
The synthesis of a cysteine-glycine dipeptide was achieved by SPOC using Fmoc chemistry with the cysteine residue protected as (4R)-1,3-thiazolidine-4-carboxylic acid (Thz) . After removal of the Fmoc group, Thz was converted into free cysteine by reaction with aqueous 0.8M methoxylamine (MeONH2) .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Thz-OH” is C19H17NO4S . Its molecular weight is 355.41 . The SMILES string is OC(=O)[C@H]1CSCN1C(=O)OCC2c3ccccc3-c4ccccc24 .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
“Fmoc-D-Thz-OH” possesses eminent self-assembly features and shows distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .科学的研究の応用
Peptide Synthesis
- Field : Biochemistry and Pharmaceutical Sciences .
- Application : Fmoc-D-Thz-OH is widely used in the synthesis of peptides and other compounds. It’s used as a protecting group for the amino group during the coupling reactions in solid-phase peptide synthesis.
- Methods : The Fmoc (Fluorenylmethyloxycarbonyl) group is used in solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads . During this process, the Fmoc group protects the amino group of the amino acid or peptide, preventing it from reacting until it is removed in a process called deprotection .
- Results : The use of Fmoc-D-Thz-OH in peptide synthesis allows for the production of peptides with specific sequences, which can be used in various studies such as cell signaling, development of epitope-specific antibodies, cell-biology, biomarkers for diseases, etc .
Hydrogel Formulation
- Field : Material Science and Biomedical Engineering .
- Application : Fmoc-Diphenylalanine (Fmoc-FF), a related compound, has been investigated as a building block for the formulation of biocompatible hydrogels suitable for different biomedical applications .
- Methods : Hydrogels are formed by networks able to encapsulate high amounts of water or other biological fluids. They can be prepared using both synthetic or natural polymers. The mechanical and functional properties of these hydrogels may change according to the preparation method, the solvent, the pH, and other experimental parameters .
- Results : The use of Fmoc-FF in hydrogel formulation has led to the development of biocompatible materials suitable for various biomedical applications. The properties of the final material, such as stiffness, matrix porosity, and stability, can be influenced by the formulation strategy .
Ester Hydrolysis
- Field : Organic Chemistry .
- Application : Fmoc-D-Thz-OH is used in the hydrolysis of amino esters . This process is crucial in the preparation of amino acids for solid-phase peptide synthesis .
- Methods : The hydrolysis of the ester group is achieved using calcium (II) iodide as a protective agent for the Fmoc protecting group . This method is considered greener and more efficient than the previously known trimethyltin hydroxide method .
- Results : The optimized reaction improved yields and reduced energy expenditure, making it a more sustainable method for preparing amino acids for peptide synthesis .
Hydrogel Formulation
- Field : Biomedical Engineering .
- Application : Fmoc-derivatized cationic peptides, which are related to Fmoc-D-Thz-OH, have been used in the formulation of peptide-based hydrogels . These hydrogels are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .
- Methods : The hydrogels are formed by networks that can encapsulate high amounts of water or other biological fluids . They can be prepared using both synthetic or natural polymers .
- Results : The use of Fmoc-derivatized cationic peptides in hydrogel formulation has led to the development of biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging .
Green Chemistry
- Field : Organic Chemistry .
- Application : Fmoc-D-Thz-OH is used in green chemistry for the hydrolysis of amino esters . This process is crucial in the preparation of amino acids for solid-phase peptide synthesis .
- Methods : The hydrolysis of the ester group is achieved using calcium (II) iodide as a protective agent for the Fmoc protecting group . This method is considered greener and more efficient than the previously known trimethyltin hydroxide method .
- Results : The optimized reaction improved yields and reduced energy expenditure, making it a more sustainable method for preparing amino acids for peptide synthesis .
Bioprinting
- Field : Biomedical Engineering .
- Application : Fmoc-derivatized cationic peptides, which are related to Fmoc-D-Thz-OH, have been used as a scaffold for bioprinting applications . These peptides form peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications .
- Methods : The hydrogels are formed by networks that can encapsulate high amounts of water or other biological fluids . They can be prepared using both synthetic or natural polymers .
- Results : The use of Fmoc-derivatized cationic peptides in hydrogel formulation has led to the development of biocompatible materials suitable for various applications, such as drug delivery and diagnostic tools for imaging .
Safety And Hazards
将来の方向性
The self-assembly of Fmoc protected single amino acids facilitates the formation of various structures that have unique properties and therefore serve as excellent bio-organic scaffolds for diverse applications . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
特性
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNZLPLVVGCMO-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Thz-OH | |
CAS RN |
198545-89-0 | |
| Record name | (S)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



